molecular formula C16H14ClNO3 B4181220 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B4181220
M. Wt: 303.74 g/mol
InChI Key: HIMKYMAYVFOVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that belongs to the class of amides. It is also known as CDB-2914, and it has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves the inhibition of the progesterone receptor. It binds to the receptor and prevents the binding of progesterone, thereby inhibiting the downstream signaling pathways that are activated by progesterone. This results in the inhibition of the proliferation of endometrial cells, making it a potential candidate for the treatment of endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been extensively studied. It has been found to exhibit potent anti-progestational activity, which makes it a potential candidate for the development of new contraceptives. It has also been shown to inhibit the proliferation of endometrial cells, which is a hallmark of endometriosis and uterine fibroids.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments include its potent anti-progestational activity, which makes it a potential candidate for the development of new contraceptives. It also exhibits a high degree of selectivity for the progesterone receptor, which minimizes off-target effects. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One potential area of research is the development of new contraceptives based on this compound. Another potential area of research is the investigation of its potential use in the treatment of gynecological disorders, including endometriosis and uterine fibroids. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-progestational activity and to identify potential off-target effects.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent anti-progestational activity, making it a potential candidate for the development of new contraceptives. It has also been investigated for its potential use in the treatment of various gynecological disorders, including endometriosis and uterine fibroids.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-4-2-1-3-11(13)9-16(19)18-12-5-6-14-15(10-12)21-8-7-20-14/h1-6,10H,7-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKYMAYVFOVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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